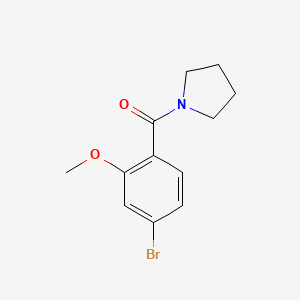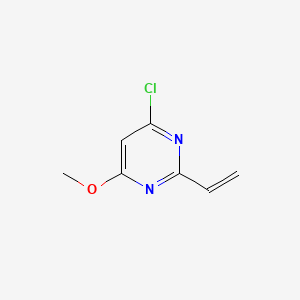
4-Chloro-6-methoxy-2-vinylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-2-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-vinylpyrimidine typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a vinylating agent. One common method is the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with acetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at a temperature of 0–5°C for a period of 30 minutes, followed by stirring for an additional 2 hours .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-vinylpyrimidine, 4-thio-6-methoxy-2-vinylpyrimidine, and 4-alkoxy-6-methoxy-2-vinylpyrimidine.
Oxidation: Products include 4-chloro-6-methoxy-2-(2,3-epoxypropyl)pyrimidine and 4-chloro-6-methoxy-2-(2,3-dihydroxypropyl)pyrimidine.
Reduction: The major product is 4-chloro-6-methoxy-2-ethylpyrimidine.
Scientific Research Applications
4-Chloro-6-methoxy-2-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-vinylpyrimidine involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a vinyl group.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group and a methylthio group, offering different reactivity and applications.
Uniqueness
4-Chloro-6-methoxy-2-vinylpyrimidine is unique due to its vinyl group, which provides additional reactivity compared to similar compounds
Properties
IUPAC Name |
4-chloro-2-ethenyl-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h3-4H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCOGECEXAPZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
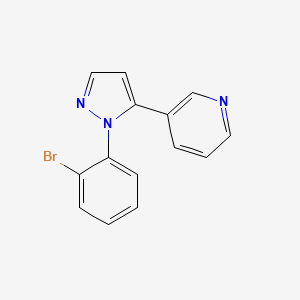
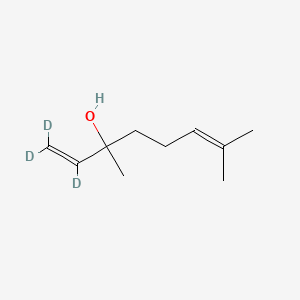
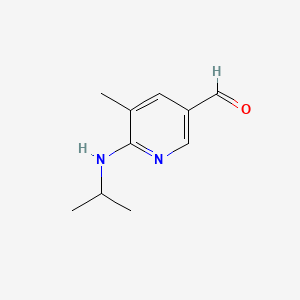
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
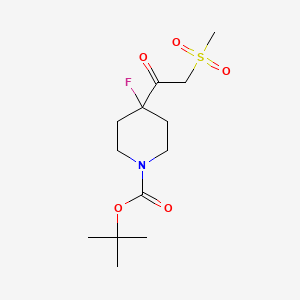
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)
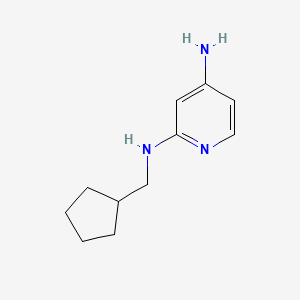
![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

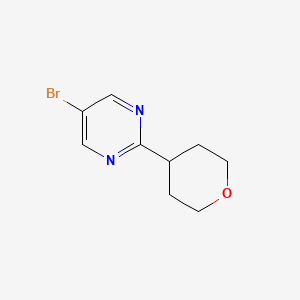
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

